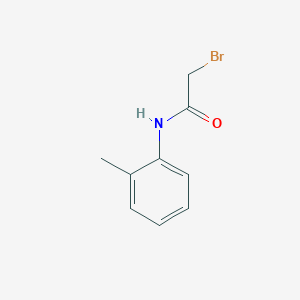

2-Bromo-n-(2-methylphenyl)acetamide

Descripción

Historical Context and Evolution of Substituted Acetamide (B32628) Chemistry

The chemistry of acetamides, simple amides derived from acetic acid, has a long and storied history. chemuniverse.comorgsyn.org The development of methods to create substituted acetamides, particularly N-arylacetamides (anilides), was a significant advancement, driven by the need for new dyes, pharmaceuticals, and other functional materials. Early methods for their synthesis often involved the acylation of anilines with acetylating agents.

The introduction of a halogen at the α-position of acetamides, creating α-haloacetamides, marked a crucial step in expanding their synthetic utility. These compounds were recognized as potent electrophiles, capable of undergoing nucleophilic substitution reactions to form a wide array of derivatives. The synthesis of N-bromoacetamide, a related compound, has been documented since the late 19th and early 20th centuries, with methods involving the reaction of acetamide with bromine in the presence of a base. researchgate.net The preparation of N-aryl-α-haloacetamides, such as 2-chloro-N-arylacetamides, typically involves the reaction of the corresponding aniline (B41778) with a haloacetyl chloride. nih.govnih.gov These foundational synthetic methods paved the way for the preparation and exploration of a diverse range of substituted acetamides, including 2-Bromo-N-(2-methylphenyl)acetamide.

Significance within Contemporary Organic Synthesis Research

In modern organic synthesis, this compound and its structural analogs serve as versatile precursors, particularly in the construction of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The reactivity of the α-bromo group allows for its displacement by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable application of a closely related compound, 2-bromo-N-(2-bromophenyl) acetamide, is in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a key intermediate in the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govirejournals.comthiazin-2-yl)-N-(2-bromophenyl) acetamide. irejournals.com This compound was investigated for its potential as an antidiabetic agent, demonstrating significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. irejournals.com In vivo studies in alloxan-induced diabetic mice showed that the synthesized compound exhibited better results in controlling fasting blood glucose, cholesterol, and triglyceride levels compared to the standard drug acarbose. irejournals.com

Furthermore, α-haloacetamides are widely recognized as valuable building blocks for the synthesis of aza-heterocycles. Their ability to act as precursors in domino and cycloaddition reactions allows for the efficient construction of complex molecular architectures. While specific, detailed research findings on the applications of this compound are not extensively documented in readily available literature, its structural similarity to other synthetically useful α-bromo-N-arylacetamides suggests its potential as a valuable intermediate in the discovery of new bioactive molecules. The general reactivity of this class of compounds points towards their utility in multi-component reactions and as precursors for a variety of heterocyclic systems. nih.gov

Theoretical Frameworks for Amide Derivatives Reactivity and Structure

The reactivity and structure of this compound are governed by a combination of electronic and steric factors inherent to its molecular framework. The amide linkage itself is a subject of significant theoretical interest. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group's π-system, a phenomenon known as amidic resonance. This resonance stabilization contributes to the planar character of the amide bond and influences its rotational barrier.

The presence of the N-(2-methylphenyl) group introduces specific conformational and electronic effects. The ortho-methyl group exerts a steric influence that can affect the planarity of the amide group relative to the aromatic ring. This steric hindrance can impact the degree of conjugation between the nitrogen lone pair and the phenyl ring.

Furthermore, the "ortho effect" is a well-documented phenomenon in substituted anilines and their derivatives. An ortho-substituent can influence the acidity, basicity, and reactivity of the functional group through a combination of steric hindrance and electronic interactions that are distinct from those observed in the meta and para isomers. In the case of this compound, the ortho-methyl group can influence the conformation of the amide bond and the accessibility of the nitrogen lone pair.

The α-bromo substituent significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack. The reactivity of the C-Br bond in nucleophilic substitution reactions is a key feature of this molecule's synthetic utility. The nature of the N-aryl substituent can electronically influence the reactivity at the α-carbon.

Computational studies and spectroscopic analysis of related N-arylacetamides provide insights into the preferred conformations of these molecules. X-ray crystallography of similar compounds, such as 2-bromo-N-(4-bromophenyl)acetamide, reveals the anti-conformation of the N-H bond relative to the carbonyl group in the solid state. This conformational preference is a result of minimizing steric interactions and optimizing electronic stabilization.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | nih.gov |

| Molecular Weight | 228.09 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5332-69-4 | nih.gov |

| XLogP3 | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 226.99458 Da | nih.gov |

| Monoisotopic Mass | 226.99458 Da | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

Table 2: Synonyms for this compound

| Synonym |

| 2-Bromo-N-(o-tolyl)acetamide |

| 2-BROMO-O-ACETOTOLUIDIDE |

| NSC547 |

| Acetamide, 2-bromo-N-(2-methylphenyl)- |

Source: nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPWFVMBCQRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277043 | |

| Record name | 2-bromo-n-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-69-4 | |

| Record name | 5332-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of N 2 Methylphenyl 2 Bromoacetamide

Precursor Amide Formation: N-(2-methylphenyl)acetamide

The initial and crucial phase in the synthesis is the preparation of the amide precursor, N-(2-methylphenyl)acetamide, also known as o-acetotoluidide. matrix-fine-chemicals.comnih.gov This compound is synthesized through the acylation of 2-methylaniline (o-toluidine). ncert.nic.in

Acetylation of 2-Methylaniline (o-toluidine)

The most common method for synthesizing N-(2-methylphenyl)acetamide is the acetylation of 2-methylaniline. nih.govnih.gov This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the primary amine, 2-methylaniline. Typically, this is achieved by reacting 2-methylaniline with an acetylating agent such as chloroacetyl chloride or acetic anhydride. ncert.nic.innih.gov

The reaction with chloroacetyl chloride, for instance, is carried out in a suitable solvent like glacial acetic acid. nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This nucleophilic acyl substitution results in the formation of the N-(2-methylphenyl)acetamide and a byproduct, typically hydrochloric acid when acetyl chloride is used. ncert.nic.in

Optimization of Reaction Conditions for Precursor Synthesis

Optimizing the reaction conditions is paramount for maximizing the yield and purity of N-(2-methylphenyl)acetamide. Key parameters that are controlled include temperature, reaction time, and the use of a base.

The reaction is often conducted with stirring for a set duration, for example, one hour, to ensure completion. nih.gov To neutralize the acidic byproduct (like HCl) that forms during the reaction, a base such as sodium acetate (B1210297) or pyridine (B92270) is often added. ncert.nic.innih.gov The base serves to shift the reaction equilibrium towards the product side, thereby increasing the yield. ncert.nic.in

Following the reaction, the crude product is typically precipitated by pouring the reaction mixture into ice-cold water. nih.gov Purification is a critical final step. Recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water, is a common method to obtain the purified N-(2-methylphenyl)acetamide. nih.gov The purity of the final product can be confirmed using techniques like melting point determination and thin-layer chromatography (TLC). nih.gov

| Parameter | Condition | Purpose | Reference |

| Reactants | 2-Methylaniline, Chloroacetyl Chloride | Formation of the amide bond | nih.gov |

| Solvent | Glacial Acetic Acid | To dissolve reactants | nih.gov |

| Base | Saturated Sodium Acetate | Neutralize HCl byproduct, drive reaction | ncert.nic.innih.gov |

| Purification | Recrystallization (Ethanol/Water) | Remove impurities and unreacted starting materials | nih.gov |

Regioselective Bromination Methodologies

The introduction of a bromine atom onto the N-(2-methylphenyl)acetamide molecule requires careful selection of brominating agents and reaction conditions to ensure regioselectivity. The acetamido (-NHCOCH₃) and methyl (-CH₃) groups on the phenyl ring are both activating and ortho-, para-directing for electrophilic aromatic substitution. stackexchange.com This presents a challenge in directing the bromine to a specific position. The steric bulk of the acetamido group can hinder substitution at the ortho positions. stackexchange.com

Ortho-Bromination Strategies with Hydrobromic Acid and Oxidizing Agents

A key challenge in the bromination of N-(2-methylphenyl)acetamide is achieving substitution at a specific position, such as the ortho position relative to the acetamido group. Traditional methods using elemental bromine (Br₂) can lead to a mixture of products, including polybrominated species. stackexchange.com

Modern approaches often employ a combination of hydrobromic acid (HBr) and an oxidizing agent, such as hydrogen peroxide (H₂O₂), to generate bromine in situ. researchgate.netresearchgate.net This method is considered a greener approach as it avoids the direct handling of hazardous liquid bromine and often uses water as a solvent. researchgate.net The slow, controlled generation of bromine in the reaction mixture helps to improve selectivity and minimize the formation of byproducts. stackexchange.com By carefully controlling the stoichiometry of the reactants, it is possible to favor monobromination. For activated aromatic systems, this oxidative bromination can be an effective and environmentally more benign procedure. researchgate.net

Control of Temperature for Selective Bromination

Temperature is a critical parameter in controlling the regioselectivity of the bromination reaction. researchgate.net Electrophilic aromatic bromination reactions are often exothermic, and without proper temperature control, the reaction rate can increase uncontrollably, leading to a loss of selectivity and the formation of multiple brominated byproducts. wku.edu

For many bromination reactions, especially those involving highly activated rings, cooling the reaction mixture is essential. stackexchange.com Conducting the reaction at lower temperatures, sometimes as low as -78°C, and then allowing it to warm slowly can prevent the formation of undesired side products. stackexchange.com Conversely, in some systems, elevated temperatures might be required to overcome the activation energy barrier, but this must be balanced against the potential for decreased selectivity. researchgate.net The optimal temperature is therefore substrate-specific and must be determined empirically to achieve the desired mono-brominated product with high regioselectivity. researchgate.net The rotation around the C-N amide bond is also temperature-dependent, which can influence the steric environment around the aromatic ring and thus affect the outcome of the bromination. nih.gov

Comparative Analysis of Alternative Bromination Routes

Several reagents and methods are available for the bromination of aromatic amides, each with distinct advantages and disadvantages.

Elemental Bromine (Br₂): This is the classic reagent for electrophilic aromatic substitution. It typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and increase its electrophilicity, especially for less reactive aromatic rings. pressbooks.pub While effective, Br₂ is highly corrosive and toxic, and reactions can be difficult to control, often leading to mixtures of ortho and para isomers and polybrominated products. wku.edu

N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. researchgate.net It is a versatile source of electrophilic bromine and is frequently used for the bromination of activated aromatic compounds. wku.educommonorganicchemistry.com Reactions with NBS can sometimes offer better regioselectivity compared to elemental bromine. researchgate.net The reaction conditions, such as the choice of solvent and the use of a catalyst, can be tuned to favor a specific isomer. For instance, mandelic acid has been used as a catalyst to achieve highly regioselective aromatic bromination with NBS under aqueous conditions. organic-chemistry.org

Hydrobromic Acid/Oxidizing Agent System: As discussed, the in-situ generation of bromine from HBr and an oxidant like H₂O₂ offers a milder and more controlled bromination method. researchgate.net This system is advantageous for its reduced environmental impact and enhanced safety profile. The slow generation of the electrophile helps to maintain a low concentration of bromine at any given time, which is key to preventing multiple substitutions and improving selectivity. stackexchange.com

| Bromination Method | Advantages | Disadvantages | Key Considerations |

| Elemental Bromine (Br₂) | Readily available, powerful brominating agent. pressbooks.pub | Highly toxic and corrosive; reactions can be difficult to control, leading to polybromination and isomer mixtures. wku.edu | Often requires a Lewis acid catalyst (e.g., FeBr₃) for less activated rings. pressbooks.pub |

| N-Bromosuccinimide (NBS) | Solid reagent, easier and safer to handle than Br₂; can offer improved regioselectivity. researchgate.net | Can still lead to mixtures of products if conditions are not optimized. wku.edu | Solvent and catalyst choice are crucial for directing selectivity. researchgate.netorganic-chemistry.org |

| HBr / Oxidizing Agent (e.g., H₂O₂) | Greener and safer approach; in-situ generation allows for better control and selectivity, minimizing byproducts. stackexchange.comresearchgate.net | May require careful optimization of oxidant and acid concentrations. researchgate.net | Excellent for achieving selective monobromination of activated rings. researchgate.net |

Post-Synthetic Purification Techniques

Following the synthesis of crude N-(2-methylphenyl)-2-bromoacetamide, which may contain unreacted starting materials, byproducts, and color impurities, a series of purification steps are essential to achieve the desired purity.

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. emu.edu.tr The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. ijddr.in For N-aryl-2-haloacetamides, a class of compounds to which N-(2-methylphenyl)-2-bromoacetamide belongs, mixed solvent systems often provide the optimal balance for effective purification.

A common protocol involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, such as ethanol or acetone (B3395972). Subsequently, a co-solvent in which the compound is less soluble, like water or hexane (B92381), is added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the target compound decreases. Impurities, which are present in lower concentrations, tend to remain in the solution, known as the mother liquor. The purified crystals are then isolated by filtration. emu.edu.tr

For instance, a procedure analogous to the purification of other bromoacetamides might involve dissolving the crude material in hot chloroform (B151607), followed by the addition of hexane to induce crystallization. orgsyn.org The choice of solvent is critical and may require empirical testing to identify the most effective system for maximizing yield and purity.

Table 1: Potential Recrystallization Solvent Systems

| Primary Solvent (High Solubility) | Co-Solvent (Low Solubility) | Rationale |

| Ethanol | Water | Ethanol effectively dissolves many organic compounds, while the addition of water significantly reduces the solubility of the less polar amide, promoting crystallization. |

| Acetone | Hexane | Acetone is a strong polar aprotic solvent, and the non-polar hexane acts as an effective anti-solvent. |

| Chloroform | Hexane | This system is effective for compounds with moderate polarity, where chloroform provides good initial solubility. orgsyn.org |

| Isopropanol | Water | Similar to the ethanol/water system, offering a slightly different solubility profile that may be advantageous. |

Decolorization Processes for Byproduct Removal

The synthesis of N-(2-methylphenyl)-2-bromoacetamide can sometimes yield a colored product due to the formation of minor, highly conjugated byproducts. Decolorization is typically achieved through adsorption, where a material with a high surface area is used to bind the color impurities. wikipedia.org

Industrial-Scale Production Considerations

Scaling up the synthesis of N-(2-methylphenyl)-2-bromoacetamide from a laboratory setting to industrial production introduces a new set of challenges that must be addressed to ensure safety, consistency, and cost-effectiveness.

Process Scaling in Batch Reactor Systems

The transition from small laboratory glassware to large-scale batch reactors is not a linear process. figshare.com One of the most significant challenges in scaling up exothermic reactions, such as the acylation of 2-methylaniline with bromoacetyl bromide, is heat management. The surface-area-to-volume ratio decreases dramatically as the reactor size increases. youtube.com This reduction in relative surface area makes it more difficult to dissipate the heat generated during the reaction, which can lead to a runaway reaction if not properly controlled.

To mitigate this, industrial batch reactors are equipped with cooling jackets or internal cooling coils. The choice of solvent also plays a role in heat management, as solvents with higher heat capacities can absorb more energy. Careful control of the addition rate of the acylating agent is also critical to manage the rate of heat generation.

Table 2: Key Parameters for Batch Reactor Scale-Up

| Parameter | Laboratory Scale | Industrial Scale | Key Consideration |

| Heat Transfer | High surface-area-to-volume ratio | Low surface-area-to-volume ratio | Requires efficient cooling systems and controlled reagent addition. youtube.com |

| Mixing | Magnetic stir bars or overhead stirrers | Impellers, baffles | Must ensure homogeneity to avoid localized reactions and byproducts. |

| Reagent Addition | Manual addition | Automated dosing pumps | Allows for precise control of reaction rate and temperature. |

| Material Handling | Manual | Pumps, enclosed systems | Safety and containment of potentially hazardous materials. |

Automation in Reaction Control for Consistency

To ensure batch-to-batch consistency and product quality, modern chemical manufacturing increasingly relies on automation and Process Analytical Technology (PAT). wikipedia.orgmt.comaspentech.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.net

In the production of N-(2-methylphenyl)-2-bromoacetamide, automation can be implemented to control key reaction parameters such as temperature, pressure, pH, and the rate of reagent addition. discoveracs.org For example, a temperature probe in the reactor can be linked to a control system that automatically adjusts the flow of coolant to the reactor jacket, maintaining the optimal reaction temperature.

Furthermore, in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, can be used to monitor the progress of the reaction in real-time. nih.gov By tracking the disappearance of the starting materials and the appearance of the product, the reaction can be stopped at the optimal point, maximizing yield and minimizing the formation of impurities. This real-time monitoring and control reduce the need for manual sampling and offline analysis, leading to a more efficient and consistent manufacturing process. wikipedia.org

The implementation of automation and PAT not only improves product quality but also enhances the safety and efficiency of the manufacturing process. mt.com

Advanced Reaction Chemistry and Synthetic Transformations

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 2-Bromo-N-(2-methylphenyl)acetamide is susceptible to displacement by a wide range of nucleophiles. This reactivity is central to its application as a building block in organic synthesis.

Reactivity with Hydroxide (B78521), Alkoxide, and Amine Nucleophiles

The electrophilic carbon atom attached to the bromine is the primary site for nucleophilic attack. While specific kinetic data for the reaction of this compound with hydroxide, alkoxide, and amine nucleophiles are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of nucleophilic substitution on α-halo amides.

Hydroxide and Alkoxide Nucleophiles: The reaction with strong nucleophiles like hydroxide (OH⁻) and alkoxides (RO⁻) is expected to proceed via an Sₙ2 mechanism, leading to the formation of 2-hydroxy-N-(2-methylphenyl)acetamide and 2-alkoxy-N-(2-methylphenyl)acetamide, respectively. These reactions are typically conducted in a suitable polar aprotic solvent to enhance the nucleophilicity of the anionic species.

Amine Nucleophiles: The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted glycine (B1666218) amides. For instance, reaction with various amines can yield a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives. irejournals.com These reactions are often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction. irejournals.com The choice of the amine nucleophile dictates the nature of the final product, allowing for the introduction of diverse functional groups.

Influence of Solvent Systems on Substitution Pathways

The choice of solvent plays a critical role in directing the outcome of nucleophilic substitution reactions. libretexts.orglibretexts.org For Sₙ2 reactions, which are favored for primary halides like this compound, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred. nih.gov These solvents can solvate the cation of an ionic nucleophile, leaving the anion more "naked" and thus more reactive. nih.gov

Formation of Diverse Substituted Acetamide Derivatives

The nucleophilic substitution of the bromine atom in this compound provides a straightforward route to a wide array of substituted acetamide derivatives. By selecting the appropriate nucleophile, a variety of functional groups can be introduced at the α-position. For example, reaction with thiols or thiolates leads to the formation of thioether linkages. This strategy has been employed in the synthesis of various biologically active molecules.

Derivatization Strategies for Complex Scaffold Construction

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly those incorporating heterocyclic cores.

Reactions with Heterocyclic Cores (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

The synthesis of derivatives containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) moieties often involves the use of N-substituted 2-bromoacetamides as key intermediates. who.intnih.govrsc.org

Oxadiazole Derivatives: In a typical synthesis, a pre-formed 1,3,4-oxadiazole-2-thiol (B52307) can be reacted with this compound in the presence of a base like sodium hydride (NaH) in a solvent such as DMF. who.intresearchgate.net This results in the formation of a thioether linkage between the acetamide side chain and the oxadiazole ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 5-benzyl-1,3,4-oxadiazole-2-thiol | 2-Bromo-N-substituted acetamides | NaH | DMF | N-substituted 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide | 70-89% | who.int |

| 5-phenyl-1,3,4-oxadiazol-2-thiol | N-alkyl/aryl substituted 2-bromoacetamide | NaH | DMF | 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides | - | researchgate.net |

Thiadiazole Derivatives: Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be N-acylated with chloroacetyl chloride to produce an intermediate which is then reacted with various nucleophiles. nih.gov Alternatively, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide can be reacted with piperazine (B1678402) derivatives to afford novel thiadiazole compounds. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide | Piperazine derivatives | - | Novel thiadiazole derivatives | - | nih.gov |

Triazole Derivatives: The synthesis of triazole-containing compounds can be achieved by reacting a suitable triazole precursor with this compound. For instance, novel 1,2,4-triazole derivatives bearing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group have been synthesized and shown to possess bactericidal activity. rsc.org The Huisgen 1,3-dipolar cycloaddition, or "click chemistry," is another powerful method for creating 1,2,3-triazole derivatives. nih.govsciforum.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

| O-propargyl-acetaminophen | Azides | Cu(PPh₃)₃Br | H₂O/tert-BuOH | Paracetamol-1,2,3-triazole hybrids | 64-93% | sciforum.net |

Design of Functionalized Analogs

The core structure of this compound can be systematically modified to design and synthesize functionalized analogs with desired properties. This can involve alterations to the N-phenyl ring, the acetamide backbone, or by introducing diverse functionalities through the displacement of the bromine atom.

For example, palladium-catalyzed Suzuki cross-coupling reactions of N-(2,5-dibromophenyl) acetamide with various arylboronic acids have been used to synthesize triphenyl acetamide analogs. mdpi.com This approach allows for the introduction of a wide range of aryl groups, leading to a library of compounds with potentially interesting electronic and biological properties. The design of such analogs is often guided by computational studies to predict their properties and potential applications. mdpi.com

Oxidative and Reductive Transformations

The chemical architecture of this compound presents distinct sites for oxidative and reductive transformations. The tolyl methyl group is susceptible to oxidation, while the amide and aryl bromide functionalities are potential targets for reduction. The interplay and selective transformation of these groups are central to the advanced reaction chemistry of this compound.

Potential for Oxidation Reactions on the Methyl Group

The methyl group attached to the phenyl ring in this compound is a primary site for oxidation, a common transformation for benzylic C-H bonds. The presence of the ortho-acetamido group can influence the rate of this reaction. Research on substituted toluenes has shown that an acetamido substituent can increase the rate of conversion of the methyl group into a carboxylic acid. nih.gov The oxidation can be controlled to yield either the corresponding carboxylic acid or, under milder conditions, the aldehyde.

Strong oxidizing agents typically convert the methyl group directly to a carboxylic acid. ncert.nic.in For instance, reagents like potassium permanganate (B83412) or chromic acid under harsh conditions would likely yield 2-bromo-N-(2-carboxyphenyl)acetamide. More specialized and controlled methods have been developed for the oxidation of aryl methyl groups. google.com

Several modern synthetic protocols could be applied for this transformation, offering varying degrees of selectivity and environmental compatibility:

Catalytic Aerobic Oxidation: The use of molecular oxygen as the terminal oxidant, facilitated by catalysts such as cobalt or manganese salts combined with bromide sources, can convert substituted toluenes to the corresponding benzoic acids. organic-chemistry.org

Photo-oxidation: Irradiation with light, in the presence of bromine or N-bromosuccinimide, can initiate radical-based oxidation of the benzylic methyl group to a carboxylic acid. organic-chemistry.org

Hydrogen Peroxide Oxidation: In the presence of a catalyst like sodium tungstate, hydrogen peroxide serves as a green oxidant for converting benzylic halides to benzoic acids, a reaction that could potentially be adapted for the methyl group itself. organic-chemistry.org

Etard Reaction: The use of chromyl chloride (CrO₂Cl₂) can selectively oxidize the methyl group to an aldehyde, forming an intermediate chromium complex that is subsequently hydrolyzed. ncert.nic.in This would yield 2-bromo-N-(2-formylphenyl)acetamide.

The choice of oxidant and reaction conditions determines the final oxidation state of the carbon atom.

| Reagent/Method | Potential Product | Reaction Type | Reference |

|---|---|---|---|

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 2-Bromo-N-(2-carboxyphenyl)acetamide | Full Oxidation | ncert.nic.in |

| Co(OAc)₂/NaBr/O₂ | 2-Bromo-N-(2-carboxyphenyl)acetamide | Catalytic Aerobic Oxidation | organic-chemistry.org |

| Chromyl Chloride (CrO₂Cl₂) | 2-Bromo-N-(2-formylphenyl)acetamide | Partial Oxidation (Etard Reaction) | ncert.nic.in |

| Photo-irradiation with Br₂ | 2-Bromo-N-(2-carboxyphenyl)acetamide | Photo-oxidation | organic-chemistry.org |

Reductive Pathways of Amide and Bromine Functionalities

This compound features two primary reducible sites: the amide linkage and the carbon-bromine bond. The selective reduction of one group in the presence of the other is a significant synthetic challenge, requiring careful selection of reagents and conditions.

Amide Reduction: The reduction of secondary amides typically yields the corresponding secondary amines. This transformation requires potent reducing agents, as amides are relatively stable functional groups.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a classic and powerful reagent capable of reducing amides to amines. wikipedia.orgyoutube.com However, its high reactivity may lack chemoselectivity, potentially affecting the aryl bromide as well.

Hydrosilylation: A more modern and often more selective approach involves the use of hydrosilanes in the presence of a catalyst. Various catalytic systems, employing metals like iridium, zinc, or boron, can effectively reduce amides. organic-chemistry.org Notably, some of these methods, such as those using tris(pentafluorophenyl)boron, are known to tolerate aryl halides, making them ideal for the selective reduction of the amide in this compound to yield N-(2-bromo-2-methylbenzyl)ethanamine. organic-chemistry.org Another approach involves activation of the secondary amide with triflic anhydride, followed by reduction with triethylsilane, which is known to be highly chemoselective. acs.orgorganic-chemistry.org

Samarium(II) Iodide: The SmI₂/amine/H₂O system has been reported for the highly chemoselective reduction of amides to alcohols, a process that proceeds via C-N bond cleavage. nih.govacs.org This method is compatible with aryl bromides, suggesting that its application to this compound would likely yield 2-bromo-2-methylbenzyl alcohol. acs.org

Aryl Bromide Reduction: The carbon-bromine bond on the aromatic ring can be reduced to a carbon-hydrogen bond, a process known as hydrodebromination.

Catalytic Hydrogenation: This is a common method for the reduction of aryl halides. Catalysts such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation sources like ammonium (B1175870) formate) are effective. This method is often performed under conditions that may not be sufficient to reduce the amide group, allowing for the selective formation of N-(2-methylphenyl)acetamide.

Strong Hydrides: While LiAlH₄ can reduce aryl halides, the conditions are often harsh. The Wolff-Kishner reduction is generally unsuitable for amides, but some of its variants using hydride reagents can displace primary bromo-substituents. wikipedia.org

The selective reduction of either the amide or the aryl bromide is feasible by choosing the appropriate methodology. Hydrosilylation under specific catalytic conditions offers a promising route to selectively reduce the amide, while catalytic hydrogenation is a standard method for selectively reducing the aryl bromide.

| Reagent/Method | Target Functionality | Potential Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrosilylation (e.g., B(C₆F₅)₃/silane) | Amide | N-(2-bromo-2-methylbenzyl)ethanamine | High selectivity; tolerates aryl halides. | organic-chemistry.org |

| Tf₂O, then Et₃SiH | Amide | N-(2-bromo-2-methylbenzyl)ethanamine | Highly chemoselective for secondary amides. | acs.orgorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aryl Bromide | N-(2-methylphenyl)acetamide | Generally selective for C-Br bond over amide reduction. | wikipedia.org |

| SmI₂/amine/H₂O | Amide (C-N cleavage) | 2-bromo-2-methylbenzyl alcohol | Tolerates aryl bromides. | nih.govacs.org |

| LiAlH₄ | Amide and/or Aryl Bromide | Mixture of products likely | Low chemoselectivity; may reduce both groups. | wikipedia.orgyoutube.com |

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Specific experimental ¹³C NMR spectral data, which would provide the chemical shifts (δ) for each of the nine carbon atoms in 2-Bromo-N-(2-methylphenyl)acetamide, could not be located in the reviewed literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While general characteristic absorption bands for amides and brominated compounds are known, specific experimental IR spectral data for this compound is not available in the public domain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. A detailed experimental mass spectrum, including the molecular ion peak and an analysis of the fragmentation pattern for this compound, was not found in the available scientific resources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A search for the crystal structure of this compound did not yield any specific results. Consequently, an analysis of its intermolecular interactions, such as hydrogen bonding and halogen bonding in the solid state, cannot be provided.

Conformational Analysis of the Amide and Aryl Moieties in the Crystal Lattice

A definitive conformational analysis of this compound in the solid state is contingent upon the determination of its crystal structure through techniques such as X-ray crystallography. However, a review of publicly available scientific literature and crystallographic databases indicates that the crystal structure for this specific compound has not yet been reported.

Therefore, detailed experimental data on the bond lengths, bond angles, torsion angles, and the specific arrangement of the amide and aryl moieties within the crystal lattice for this compound is not available.

For comparative purposes, studies on structurally related compounds offer insights into the likely conformational preferences and intermolecular interactions that might be expected. For instance, analyses of other N-aryl acetamides reveal common features such as the planarity of the amide group and the formation of hydrogen bonds. In many related structures, the conformation of the N-H bond is observed to be anti to the carbonyl group (C=O). nih.govcapotchem.comnist.gov

Without a solved crystal structure for this compound, any discussion of its specific solid-state conformation, including data tables of its geometric parameters, would be purely speculative. The precise influence of the ortho-methyl group on the crystal packing and molecular conformation remains a subject for future experimental investigation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. For 2-Bromo-n-(2-methylphenyl)acetamide, DFT calculations offer a detailed picture of its geometry, spectroscopic characteristics, and electronic landscape.

Studies on analogous acetamide (B32628) structures reveal that the carbon-nitrogen bond within the amide linkage possesses significant double-bond character due to resonance. This partial double-bond character restricts rotation around the C-N bond, leading to the possibility of E and Z isomers. The presence of the ortho-methyl group on the phenyl ring can induce steric hindrance, influencing the preferred orientation of the acetamide side chain relative to the ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C=O | 1.25 Å |

| C-N (amide) | 1.35 Å | |

| N-H | 1.01 Å | |

| C-Br | 1.94 Å | |

| Bond Angle | O=C-N | 123° |

| C-N-H | 120° | |

| Dihedral Angle | C(ring)-C(ring)-N-C(carbonyl) | ~45° |

Note: These values are illustrative and based on data from structurally similar molecules. Precise values for this compound would require specific DFT calculations.

Electronic structure analysis, including the determination of frontier molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the precise assignment of vibrational bands to specific functional groups and motions within the molecule.

For this compound, key vibrational modes include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide is a strong band usually appearing around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching mode, would also be identifiable in the calculated spectrum. Studies on similar compounds have utilized DFT calculations to successfully assign these characteristic vibrations. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

Quantum Chemical Studies on Reactivity and Selectivity Profiles

Furthermore, local reactivity descriptors, such as Fukui functions, can be employed to identify the most reactive sites within the molecule for specific types of reactions. These studies are crucial for understanding the selectivity of chemical transformations involving this compound. For instance, in reactions where multiple sites could potentially react, these calculations can predict the most favorable reaction pathway.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can explore the different conformations accessible to the molecule at a given temperature. This includes the rotation around single bonds, such as the bond connecting the phenyl ring to the nitrogen atom and the bond between the carbonyl carbon and the bromomethyl group. Understanding the conformational landscape is crucial as different conformers can have different biological activities or reactivities. These simulations can also shed light on the stability of intramolecular hydrogen bonds and the molecule's interactions with its environment, such as solvent molecules.

Theoretical Principles in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. uni-bonn.deuni-bonn.de Computational methods play a pivotal role in modern SAR by quantifying molecular properties (descriptors) and building predictive models. uni-bonn.de

For a series of compounds including this compound, computational SAR studies would involve calculating a range of molecular descriptors. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area descriptors derived from the optimized geometry.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges.

These descriptors can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that relates the variation in the biological activity of a series of compounds to the variation in their calculated molecular descriptors. By identifying the key descriptors that influence activity, QSAR models can guide the design of new, more potent analogs. For instance, a QSAR study might reveal that a particular charge distribution or molecular shape is critical for the desired biological effect.

In Silico Approaches for Understanding Ligand-Target Interactions

In silico techniques are pivotal in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are cost-effective and time-efficient, allowing for the screening of large virtual libraries of compounds and for the detailed analysis of binding modes.

Molecular Docking:

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This method involves sampling a large number of possible conformations of the ligand within the active site of the target protein and scoring them based on their binding affinity. For N-phenylacetamide derivatives, molecular docking studies have been instrumental in identifying key interactions with various enzymes. For instance, studies on similar N-phenylacetamide conjugates have utilized molecular docking to understand their binding to carbonic anhydrase isoforms, revealing crucial interactions with the zinc ion and amino acid residues in the active site. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For N-phenylacetamide derivatives, 2D and 3D-QSAR studies have been successfully employed to build models that can predict the biological activity of new, unsynthesized compounds. nih.govtandfonline.comscilit.comtandfonline.com These models are built using descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

A typical QSAR study on a series of N-phenylacetamide analogs might involve the calculation of descriptors such as those listed in the table below.

Table 1: Commonly Used Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule. |

| Hydrophobic | LogP, Water-accessible surface area | Measure the hydrophobicity of the molecule, which influences its transport and binding. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

The resulting QSAR models can guide the modification of the this compound scaffold to improve its interaction with a specific biological target.

Impact of Substituent Effects on Electronic and Steric Profiles

The substituents on the N-phenylacetamide core—specifically the bromine atom and the ortho-methyl group on the phenyl ring—have a profound impact on the molecule's electronic and steric properties. These properties, in turn, dictate its reactivity, conformation, and potential for intermolecular interactions.

Electronic Effects:

The electronic profile of this compound is influenced by the interplay of inductive and resonance effects of its substituents.

Bromo Group: The bromine atom is an electronegative halogen, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the adjacent acetamide group.

Methyl Group: The methyl group at the ortho position of the phenyl ring is an electron-donating group (+I effect and hyperconjugation). It tends to increase the electron density of the aromatic ring.

Amide Group: The amide linkage itself has a complex electronic nature, with the lone pair on the nitrogen atom capable of delocalization into the carbonyl group.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to quantify these electronic effects by calculating parameters like molecular electrostatic potential (MEP) maps and atomic charges. For instance, studies on substituted aromatic compounds have shown how different functional groups alter the electron density distribution across the molecule. nih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Effect | Significance |

| Dipole Moment | Moderate to High | Influences solubility and binding to polar targets. |

| HOMO Energy | Lowered by bromine | Affects the molecule's ability to donate electrons. |

| LUMO Energy | Lowered by bromine and carbonyl | Affects the molecule's ability to accept electrons. |

| Mulliken Atomic Charges | Negative charge on oxygen and nitrogen; Positive charge on carbonyl carbon | Indicates sites for potential hydrogen bonding and nucleophilic/electrophilic attack. |

Steric Effects:

The steric profile of this compound is largely defined by the size and spatial arrangement of its substituents.

Bromoacetyl Group: The bromine atom on the acetyl group also contributes to the steric bulk of the side chain.

These steric factors are crucial in determining the selectivity of the compound for a particular biological target. A bulky substituent may prevent the molecule from binding to a target with a narrow active site, while also potentially enhancing binding to a target with a larger, accommodating pocket.

Computational methods can be used to calculate various steric parameters, providing a quantitative measure of the molecule's size and shape.

Table 3: Calculated Physicochemical and Steric Properties of this compound

| Property | Value | Source |

| Molecular Weight | 228.09 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Polar Surface Area | 29.1 Ų | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Role As a Key Intermediate in Advanced Organic Synthesis

Precursor in Complex Organic Compound Synthesis

The reactivity of the carbon-bromine bond in 2-Bromo-N-(2-methylphenyl)acetamide allows for a variety of nucleophilic substitution reactions, making it an excellent starting material for the synthesis of more intricate molecules. The amide functionality can also participate in or direct further chemical transformations.

Researchers have explored the use of related N-aryl-2-bromoacetamides as precursors in multi-component reactions, such as the Ugi reaction, to generate libraries of complex molecules with high efficiency. researchgate.net For instance, the reaction of an N-aryl-2-bromoacetamide with an aldehyde, an amine, and an isocyanide can lead to the formation of highly functionalized peptide-like structures. These reactions are often characterized by their high atom economy and the ability to produce structurally diverse products from simple starting materials.

Furthermore, these bromoacetamide derivatives are instrumental in the synthesis of biologically active compounds. For example, they can be used as starting materials for the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which have shown potential as protective agents for pancreatic β-cells. nih.gov The synthesis involves the reaction of a substituted benzoic acid with an appropriate amine, where the bromoacetamide moiety serves as a key electrophilic component.

The versatility of this compound as a precursor is summarized in the table below, highlighting its role in the synthesis of various classes of complex organic compounds.

| Precursor | Reaction Type | Resulting Compound Class | Significance |

| This compound | Nucleophilic Substitution | Substituted N-(2-methylphenyl)acetamides | Access to a wide range of functionalized molecules |

| This compound | Multi-component Reactions (e.g., Ugi) | Peptidomimetics, complex amides | Rapid generation of molecular diversity |

| This compound | Alkylation of Amines | Biologically active amides | Development of potential therapeutic agents |

Building Block for Agrochemical Research and Development

In the realm of agrochemical research, the development of new and effective fungicides and insecticides is paramount for ensuring crop protection and food security. This compound and its analogs have emerged as valuable building blocks in the synthesis of novel agrochemicals.

Studies have demonstrated the fungicidal properties of N-phenylacetamide derivatives against various plant pathogens. For instance, 2-bromo-N-phenylacetamide has shown significant antifungal activity against fluconazole-resistant Candida species, highlighting the potential of this chemical scaffold in overcoming microbial resistance. researchgate.net The bromo-functionalization provides a convenient handle for further molecular elaboration to optimize antifungal potency and spectrum.

Moreover, novel diamide (B1670390) compounds incorporating pyrazole (B372694) and polyfluoro-substituted phenyl groups, synthesized from precursors including those related to 2-bromoacetamides, have exhibited promising insecticidal activities. mdpi.com These compounds often target specific biological pathways in insects, offering a more targeted and potentially safer alternative to broad-spectrum pesticides. The synthesis of such complex diamides often involves the coupling of an amine with a carboxylic acid derivative, where the bromoacetamide can be a precursor to one of the coupling partners.

The role of this compound as a building block in agrochemical R&D is outlined in the following table:

| Application Area | Target Organism | Resulting Compound Class | Research Finding |

| Fungicide Development | Fungi (e.g., Candida spp., Fusarium oxysporum) | N-Aryl Acetamides | Exhibits fungicidal and antibiofilm activities. researchgate.net |

| Insecticide Development | Insects (e.g., Plutella xylostella, Tetranychus cinnabarinus) | Complex Diamides | Shows significant mortality rates against specific pest species. mdpi.com |

Utility in Material Science Applications, including Polymer and Coating Development

The chemical reactivity of this compound also lends itself to applications in material science, particularly in the development of new polymers and functional coatings. The presence of the reactive bromine atom allows for its incorporation into polymer chains through various polymerization techniques.

For example, N-substituted acrylamides, which can be synthesized from precursors like 2-bromoacetamides, are known to undergo polymerization to form a wide range of functional polymers. These polymers can have applications in areas such as hydrogels, drug delivery systems, and responsive materials. While direct studies on the polymerization of this compound itself are not extensively documented, the general reactivity of α-haloamides suggests their potential as monomers or chain transfer agents in controlled radical polymerization processes. researchgate.net

Furthermore, the ability of the N-aryl acetamide (B32628) moiety to engage in hydrogen bonding and π-π stacking interactions can influence the bulk properties of materials into which it is incorporated. This can be exploited in the design of materials with specific thermal, mechanical, or optical properties. For instance, the incorporation of such moieties into polymer backbones can enhance their thermal stability or modify their solubility characteristics.

A summary of the potential utility of this compound in material science is presented below:

| Material Science Application | Potential Role of the Compound | Resulting Material Property |

| Polymer Synthesis | Monomer or Initiator | Functional polymers with tailored properties |

| Coating Development | Additive or Precursor for surface modification | Enhanced adhesion, durability, or specific surface functionality |

| Functional Materials | Building block for self-assembling systems | Materials with specific optical or electronic properties |

Synthesis of Novel Heterocyclic and Aromatic Systems

One of the most significant applications of this compound in organic synthesis is as a key intermediate for the construction of novel heterocyclic and aromatic systems. These ring systems are prevalent in many biologically active molecules and functional materials.

A prominent example is the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. nih.gov The reaction of an α-bromo ketone (which can be derived from a bromoacetamide) with an o-phenylenediamine (B120857) is a common method for synthesizing quinoxaline (B1680401) derivatives. researchgate.net Specifically, this compound can serve as a precursor to an α-amino ketone, which can then be cyclized to form a quinoxaline ring.

Similarly, this compound is a valuable precursor for the synthesis of benzodiazepines, another important class of heterocyclic compounds known for their therapeutic applications. nih.gov The synthesis of 1,4-benzodiazepine-2-ones can be achieved through the intramolecular cyclization of an N-substituted amino acid derivative, which can be prepared from this compound by reaction with an appropriate aminobenzoic acid derivative. researchgate.netresearchgate.net

The role of this compound in the synthesis of heterocyclic systems is detailed in the following table:

| Heterocyclic System | Synthetic Strategy | Significance of the Heterocycle |

| Quinoxalines | Reaction with o-phenylenediamines | Antiviral, antibacterial, and anticancer activities. nih.gov |

| Benzodiazepines | Intramolecular cyclization of N-substituted amino acids | Anxiolytic, anticonvulsant, and sedative properties. nih.gov |

| Thiazoles | Reaction with thioamides | Found in numerous biologically active compounds. derpharmachemica.com |

| Imidazoles | Cyclization reactions with amidines or other nitrogen nucleophiles | Core structure in many pharmaceuticals and functional materials. researchgate.net |

Emerging Research Avenues and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-Bromo-n-(2-methylphenyl)acetamide and its analogs is a key area of research, with an emphasis on improving efficiency, yield, and sustainability. A common approach to synthesizing N-aryl-2-bromoacetamides involves the reaction of a substituted aniline (B41778) with bromoacetyl bromide or bromoacetyl chloride.

A representative synthesis for a related isomer, N-(4-bromo-2-methylphenyl)acetamide, involves the bromination of N-(2-methylphenyl)acetamide using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent under reflux. This method's success suggests a viable pathway for the synthesis of this compound, likely starting from 2-methylaniline (o-toluidine) and bromoacetyl halide.

Future research in this area is directed towards the development of more environmentally friendly and efficient synthetic protocols. This includes the exploration of greener solvents, catalyst-free reactions, and flow chemistry techniques to minimize waste and enhance reaction control. For instance, the synthesis of related N-phenylacetamide derivatives has been achieved by condensing 2-bromo-N-(p-chlorophenyl) acetamide (B32628) with various amines at room temperature in the presence of dichloromethane (B109758) and a saturated potassium carbonate solution, indicating a move towards milder reaction conditions. irejournals.com

Table 1: Comparison of Synthetic Parameters for Related Acetamides

| Reactants | Reagents | Conditions | Product | Reference |

| N-(2-methylphenyl)acetamide | N-bromosuccinimide (NBS), Tetracol phenixin | Reflux, 4 hours | N-(4-Bromo-2-methylphenyl)acetamide | |

| 4-Chloroaniline, Bromoacetyl bromide | - | - | 2-bromo-N-(p-chlorophenyl) acetamide | irejournals.com |

| Acetamide | Bromine, Potassium hydroxide (B78521) | 0-5°C | N-Bromoacetamide | orgsyn.org |

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to exploring its potential applications. While specific experimental spectroscopic data for this exact compound is not widely published, data from its isomer, N-(4-bromo-2-methylphenyl)acetamide, and other related compounds provide valuable insights.

Advanced spectroscopic techniques are crucial for elucidating the compound's structure. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms within the molecule. For the isomeric N-(4-bromo-2-methylphenyl)acetamide, characteristic peaks in the ¹H NMR spectrum include a singlet for the NH proton and signals in the aromatic region, as well as singlets for the methyl and acetyl protons. Similar patterns would be expected for this compound, with shifts influenced by the different substitution pattern.

Mass Spectrometry (MS): Mass spectrometry helps to determine the molecular weight and fragmentation pattern of the compound. The gas chromatography-mass spectrometry (GC-MS) of N-(4-bromo-2-methylphenyl)acetamide shows characteristic isotopic peaks for the bromine atom. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-(4-bromo-2-methylphenyl)acetamide would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state. Studies on the related compound 2-Bromo-N-(2-chlorophenyl)acetamide have revealed details about its conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Future research will likely involve the detailed spectroscopic analysis of this compound to create a comprehensive data profile, which is currently reliant on computed data from sources like PubChem. nih.gov

Table 2: Computed and Experimental Spectroscopic Data for Related Acetamides

| Compound | Technique | Key Data Points | Source |

| N-(4-Bromo-2-methylphenyl)acetamide | ¹H NMR | δ 9.31 (s, 1H, NH), 7.41–7.32 (aromatic protons), 2.19–2.06 (methyl groups) | |

| N-(4-Bromo-2-methylphenyl)acetamide | ¹³C NMR | δ 168.77 (C=O) | |

| N-(4-Bromo-2-methylphenyl)acetamide | GC-MS | m/z 185, 187 | nih.gov |

| 2-Bromo-N-(2-chlorophenyl)acetamide | X-ray Crystallography | Reveals conformation and N-H···O hydrogen bonds | researchgate.net |

| This compound | Computed | Molecular Weight: 228.09 g/mol , XLogP3: 1.7 | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical research to accelerate the discovery and optimization of new compounds and reactions. For a molecule like this compound, these computational tools offer several promising avenues of exploration.

ML models are being developed to predict the outcomes of chemical reactions, including yields and success rates, which could be applied to optimize the synthesis of this compound. By analyzing large datasets of similar amide formation reactions, ML algorithms can identify the optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield and purity of the product. Research has shown that ML can enhance the success rate of amide coupling reactions, which are fundamental to the synthesis of this compound.

Furthermore, machine learning can be used to predict the physicochemical properties and biological activities of novel compounds. For instance, ML models are being used to predict the occurrence and potential health risks of haloacetic acids, a class of compounds related to the bromoacetyl moiety of the target molecule, in drinking water. mdpi.com This suggests that similar models could be developed to predict the properties of this compound and guide the design of new derivatives with desired characteristics.

The future integration of AI in this area could involve the de novo design of novel catalysts for the synthesis of such acetamides or the prediction of their reactivity in various chemical transformations, thereby reducing the need for extensive experimental screening.

Exploration of Unique Chemical Reactivity and Catalytic Applications

The presence of both a reactive bromoacetyl group and an N-aryl moiety makes this compound a versatile building block for organic synthesis. The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is central to its potential use in the synthesis of more complex molecules.

A significant area of future research is the exploration of this compound's participation in catalytic reactions. The N-aryl halide-like structure suggests its potential as a substrate in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, related N-(bromoaryl)acetamides can be utilized in palladium-catalyzed reactions such as the Suzuki coupling.

The unique steric and electronic environment provided by the ortho-methyl group could influence the reactivity and selectivity of such catalytic transformations. Investigating the behavior of this compound in various catalytic cycles could lead to the discovery of novel synthetic routes and the creation of new molecular scaffolds. Future studies may focus on its application in other important catalytic reactions, such as Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling, to further expand its synthetic utility.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or transesterification. A validated method includes reacting 2-methylaniline with bromoacetyl bromide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Key parameters for optimization include:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetamide backbone and substituent positions (e.g., bromine at C2, methyl at C2-phenyl).

- FTIR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Br stretch) validate functional groups.

- HPLC: Reverse-phase chromatography (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm provides high-resolution separation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution and biological interactions?

Answer: The bromine atom acts as a leaving group in SN₂ reactions, enabling functionalization at the acetamide’s α-carbon. Its electronegativity also enhances binding to biological targets (e.g., enzymes) through halogen bonding. Comparative studies show brominated analogs exhibit 2–3× higher inhibitory activity against bacterial enzymes than non-halogenated derivatives due to increased lipophilicity (LogP ~2.5) .

Q. What crystallographic challenges arise during structure determination, and how can software tools address them?

Answer: Challenges include:

- Disorder in the bromine/methyl groups: Resolved using SHELXL’s restraints (e.g., DFIX, DANG) to refine positional parameters .

- Twinned crystals: WinGX’s TWINABS module corrects intensity data for pseudo-merohedral twinning .

- Validation: PLATON’s ADDSYM checks for missed symmetry, ensuring structural accuracy .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies often stem from assay conditions (e.g., pH, solvent). A systematic approach includes:

- Dose-response curves: Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, DMSO <1%).

- SAR studies: Compare analogs (e.g., fluoro or chloro substitutions) to isolate bromine’s role .

- Molecular docking: Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2) and identifies steric clashes caused by methyl groups .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Answer:

- Storage: –20°C in amber vials under nitrogen prevents photodegradation and hydrolysis.

- Formulation: Encapsulation in PEGylated liposomes improves aqueous stability (t½ > 48 hours at 25°C).

- Degradation analysis: LC-MS/MS identifies major degradation products (e.g., de-brominated acetamide) under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.